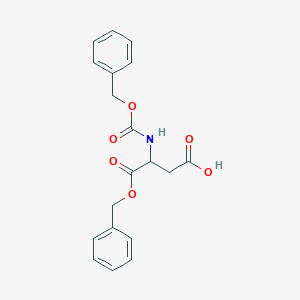

Z-Asp-OBzl

Description

The exact mass of the compound Z-Asp-OBzl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Asp-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Asp-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426388 | |

| Record name | Z-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-31-1 | |

| Record name | Z-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. The trifunctional nature of many amino acids, such as aspartic acid, necessitates a strategic approach of temporary protection and deprotection of reactive functional groups to prevent unwanted side reactions and ensure the fidelity of the final peptide. This technical guide provides an in-depth exploration of the role of N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly abbreviated as Z-Asp(OBzl)-OH, a classic and important building block in the art of peptide synthesis. We will delve into its core functions, the challenges associated with its use, and provide detailed experimental protocols for its application.

The Core Function of Z-Asp(OBzl)-OH: Dual Protection for Controlled Peptide Elongation

Z-Asp(OBzl)-OH is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl). This dual-protection strategy is fundamental to its role in peptide synthesis for two primary reasons:

-

Prevention of Unwanted Amide Bond Formation: The Z group on the α-amino terminus prevents the amino acid from acting as a nucleophile and forming a peptide bond at the wrong position during the coupling of another amino acid to its C-terminus.

-

Masking of the Reactive Side Chain: The OBzl group on the β-carboxyl side chain prevents it from participating in side reactions, such as branching of the peptide chain or intramolecular cyclization.

This strategic protection allows for the selective formation of a peptide bond between the free α-carboxyl group of Z-Asp(OBzl)-OH and the free α-amino group of another amino acid or a growing peptide chain.

The Boc/Bzl Strategy: The Native Chemical Environment for Z-Asp(OBzl)-OH

Z-Asp(OBzl)-OH is most congruously used within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this approach, the temporary N-α-protecting group is the acid-labile Boc group, while the "permanent" side-chain protecting groups are typically benzyl-based, which are also acid-labile but require much stronger acidic conditions for removal.

The synthesis cycle in the Boc/Bzl strategy can be visualized as follows:

A Critical Challenge: Aspartimide Formation

A significant and well-documented side reaction associated with the use of aspartic acid derivatives in peptide synthesis is the formation of a stable five-membered succinimide ring, known as aspartimide. This intramolecular cyclization can occur under both the acidic conditions of Boc deprotection and the basic conditions used for neutralization in Boc/Bzl SPPS, as well as during the basic conditions of Fmoc deprotection in the more modern Fmoc/tBu strategy.

The formation of aspartimide is problematic because the succinimide ring can be opened by nucleophiles, including the peptide's own N-terminus or external agents, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is connected through the side-chain carboxyl group. This process is often accompanied by racemization at the α-carbon of the aspartic acid residue.

The propensity for aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group. While the benzyl ester of Z-Asp(OBzl)-OH offers a degree of protection, it is known to be more susceptible to this side reaction compared to more sterically hindered esters.

Quantitative Comparison of Aspartic Acid Side-Chain Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a profound impact on the extent of aspartimide formation. The following table summarizes comparative data on the formation of this side product with different protecting groups.

| Protecting Group | Aspartimide Formation (%) | Conditions | Reference |

| Benzyl (OBzl) | High | Acidic (HF) and Basic (tertiary amine) | General literature |

| Cyclohexyl (OcHx) | 170-fold reduction compared to OBzl | Diisopropylethylamine treatment for 24h | [1] |

| 3-ethyl-3-pentyl (OEpe) | Significantly lower than OtBu | Fmoc SPPS | [2] |

| 4-n-propyl-4-heptyl (OPhp) | Significantly lower than OtBu | Fmoc SPPS | [2] |

| 5-n-butyl-5-nonyl (OBno) | 25% reduction compared to OtBu | Fmoc SPPS of Teduglutide | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Z-Asp(OBzl)-OH and analogous Boc-Asp(OBzl)-OH in peptide synthesis. While Z-protected amino acids are less common in modern SPPS, the principles of handling the benzyl side-chain protection are directly transferable from the more frequently used Boc-protected counterparts.

Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy

This protocol outlines the steps for incorporating an aspartic acid residue with benzyl side-chain protection into a growing peptide chain on a solid support.

Materials:

-

Boc-Asp(OBzl)-OH (or Z-Asp(OBzl)-OH for the first residue in certain strategies)

-

Merrifield or PAM resin for peptide acids; MBHA or BHA resin for peptide amides

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Scavengers for cleavage: e.g., anisole, p-cresol, dimethyl sulfide (DMS)

-

Anhydrous Hydrogen Fluoride (HF)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.

-

Filter the resin and wash thoroughly with DCM (3x).

-

-

Coupling of Boc-Asp(OBzl)-OH:

-

Using DCC/HOBt:

-

In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the solution and allow to pre-activate for 10-15 minutes at 0°C.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Using HATU (recommended for hindered couplings):

-

In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents) and HATU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

-

-

Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add a scavenger mixture (e.g., 90% HF, 5% anisole, 5% p-cresol) to the resin. To minimize aspartimide formation, perform the cleavage at 0-5°C.[3]

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Distill anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum evaporation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate with cold ether to remove scavengers.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

-

Solution-Phase Peptide Synthesis (LPPS)

This protocol outlines the synthesis of a dipeptide using Z-Asp(OBzl)-OH in solution.

Materials:

-

Z-Asp(OBzl)-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

DCC

-

HOBt

-

DCM

-

DIEA or N-methylmorpholine (NMM)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Protocol:

-

Coupling:

-

Dissolve Z-Asp(OBzl)-OH (1 equivalent), the amino acid methyl ester hydrochloride (1 equivalent), and HOBt (1.1 equivalents) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) and DIEA (1 equivalent) to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected dipeptide.

-

-

Deprotection:

-

Z and OBzl group removal (Catalytic Hydrogenation):

-

Dissolve the protected dipeptide in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected dipeptide.

-

-

Conclusion

Z-Asp(OBzl)-OH remains a valuable reagent in the peptide chemist's toolbox, particularly in the context of the Boc/Bzl synthesis strategy and in solution-phase synthesis. Its dual-protecting group scheme allows for the controlled incorporation of aspartic acid into peptide chains. However, researchers and drug development professionals must be acutely aware of the potential for aspartimide formation, a side reaction that can compromise the purity and yield of the target peptide. The choice of protecting group for the aspartic acid side chain is a critical parameter to consider, with more sterically hindered esters offering a significant advantage in suppressing this unwanted cyclization. The detailed protocols provided in this guide offer a practical framework for the successful application of Z-Asp(OBzl)-OH and its analogs, enabling the synthesis of complex peptides for a wide range of research and therapeutic applications.

References

An In-depth Technical Guide to Z-Asp-OBzl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, commonly referred to as Z-Asp-OBzl. This amino acid derivative is a critical building block in the field of peptide synthesis and plays a significant role in the development of novel therapeutics.

Core Chemical and Physical Properties

Z-Asp-OBzl, with the CAS number 4779-31-1, is a white to off-white crystalline powder.[1] Its structure features a benzyloxycarbonyl (Z) group protecting the amine and a benzyl (Bzl) ester protecting the α-carboxyl group of L-aspartic acid. This dual protection makes it a versatile intermediate for the controlled, stepwise synthesis of peptides.

Data Presentation: Key Chemical Properties

The following table summarizes the key quantitative data for Z-Asp-OBzl, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₉NO₆ | [2][3] |

| Molecular Weight | 357.36 g/mol | [2][4] |

| Melting Point | 105-108 °C | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in DMSO and acetic acid. Insoluble in water. | |

| IUPAC Name | (3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

| SMILES | C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2 | |

| CAS Number | 4779-31-1 | |

| Predicted pKa | 3.63 ± 0.23 | |

| Optical Rotation | [α]20/D +12 (c=0.5-2.0 in acetic acid) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Z-Asp-OBzl in research and development. The following sections outline representative experimental protocols for its synthesis, purification, and analysis.

Synthesis of Z-Asp-OBzl

A common method for the synthesis of Z-Asp-OBzl is through the reaction of L-aspartic acid β-benzyl ester with benzyl chloroformate under basic conditions, a variation of the Schotten-Baumann reaction.

Materials:

-

L-Aspartic acid β-benzyl ester hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate

-

6N Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Aspartic acid β-benzyl ester hydrochloride in a mixture of water and dioxane.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add sodium carbonate to the solution to neutralize the hydrochloride and create a basic environment.

-

Add benzyl chloroformate dropwise to the stirred solution over 2-3 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the solution with ethyl acetate to remove any unreacted benzyl chloroformate and byproducts.

-

Acidify the aqueous layer to a pH of 2 with 6N HCl.

-

The product, Z-Asp-OBzl, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

For higher purity, the synthesized Z-Asp-OBzl can be recrystallized.

Materials:

-

Crude Z-Asp-OBzl

-

Ethanol or an ethanol/water mixture

Procedure:

-

Dissolve the crude Z-Asp-OBzl in a minimal amount of hot ethanol.

-

If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Z-Asp-OBzl can be assessed using reverse-phase HPLC.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of Z-Asp-OBzl in the initial mobile phase composition.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows associated with Z-Asp-OBzl.

Chemical Structure and Functional Groups

Caption: Functional group components of the Z-Asp-OBzl molecule.

Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Asp-OBzl is a crucial reagent in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The diagram below illustrates its incorporation into a growing peptide chain.

Caption: General workflow for incorporating Z-Asp-OBzl in SPPS.

References

The Benzyloxycarbonyl (Cbz or Z) Protecting Group

An In-depth Technical Guide to the Core Mechanisms of Z and OBzl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) and benzyl ether (OBzl) protecting groups, which are fundamental tools in modern organic synthesis, particularly in the realms of peptide and carbohydrate chemistry. We will delve into the core mechanisms of their application and removal, present quantitative data for key transformations, and provide detailed experimental protocols.

The Cbz group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a pivotal development in peptide synthesis.[1][2] It serves to protect amine functionalities as carbamates, rendering them less nucleophilic and preventing unwanted side reactions during peptide coupling.[1][3]

Mechanism of Cbz Protection

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate or an organic base, is required to neutralize the hydrochloric acid generated during the reaction.

Caption: Mechanism of Cbz protection of an amine.

Mechanism of Cbz Deprotection

A key advantage of the Cbz group is its susceptibility to removal under relatively mild conditions, most notably through catalytic hydrogenolysis.

This is the most widely used method for Cbz deprotection. The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). The mechanism proceeds via the cleavage of the benzylic C-O bond, which releases the unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate in the presence of a palladium catalyst.

Caption: Cbz deprotection via catalytic hydrogenolysis.

The Cbz group can also be cleaved under harsh acidic conditions, for instance, using a solution of hydrogen bromide in acetic acid. This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.

The Benzyl Ether (OBzl) Protecting Group

Benzyl ethers are widely used to protect hydroxyl groups in alcohols and phenols due to their stability under a broad range of reaction conditions, including acidic and basic environments.

Mechanism of Benzyl Ether Protection

The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide or benzyl chloride.

Caption: Formation of a benzyl ether via Williamson ether synthesis.

Mechanism of Benzyl Ether Deprotection

Similar to the Cbz group, the primary method for cleaving benzyl ethers is catalytic hydrogenolysis.

Using hydrogen gas and a palladium catalyst, the C-O bond of the benzyl ether is cleaved to regenerate the alcohol and produce toluene as a byproduct. This method is highly efficient and proceeds under mild conditions.

Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of amines and alcohols using Cbz and OBzl groups, respectively.

Table 1: Cbz Protection of Amines

| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| General Amino Acid | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 | 0 | ~90 | |

| Various Amines | Cbz-Cl | - | Water | 0.03-0.17 | RT | 90-96 | |

| Chiral Amino Acids | Cbz-Cl | Na₂CO₃:NaHCO₃ | - | - | - | - |

Table 2: Cbz Deprotection

| Method | Substrate | Catalyst/Reagent | Solvent | Time | Temp | Yield | Reference |

| Hydrogenolysis (H₂) | N-Cbz-Nortropine | 10% Pd/C | Methanol | 1-3 h | RT | High | |

| Transfer Hydrogenation | Protected Caprazamycin A | Pd black | EtOH/HCO₂H | 1.5 h | 25°C | - | |

| Acidic Cleavage | Cbz-protected peptide | 33% HBr/AcOH | - | 20 min | RT | - | |

| Nickel Boride | Various Cbz-amines | NiCl₂·6H₂O/NaBH₄ | Methanol | 15-30 min | RT | 82-96% |

Table 3: Benzyl Ether Protection of Alcohols

| Substrate (Alcohol) | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| General Alcohols | Benzyl Bromide | KOH | None | - | - | High | |

| Functionalized Alcohols | 2-Benzyloxypyridine, MeOTf | MgO | Toluene | 24 | 90 | 75-91 |

Table 4: Benzyl Ether Deprotection

| Method | Substrate | Catalyst/Reagent | Solvent | Time | Temp | Yield | Reference |

| Hydrogenolysis (H₂) | Benzyl-protected alcohol | Pd/C | MeOH, EtOH, or EtOAc | - | RT | High | |

| Hydrogenolysis | Oligosaccharide | Pd/C | THF/t-BuOH/PBS | - | - | >73% |

Experimental Protocols

Cbz Protection of an Amino Acid

Workflow:

References

An In-depth Technical Guide to Z-Asp-OBzl (CAS Number: 4779-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester, commonly referred to as Z-Asp-OBzl, is a pivotal derivative of L-aspartic acid utilized extensively in the fields of organic synthesis and pharmaceutical research. With the CAS number 4779-31-1, this compound serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various therapeutic agents, including antiviral and anti-cancer drugs.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Z-Asp-OBzl, detailed experimental protocols for its application in peptide synthesis, and a thorough discussion of potential side reactions and mitigation strategies. Quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

Z-Asp-OBzl is a white to off-white crystalline powder, characterized by the presence of two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl (Bzl) ester on the α-carboxyl group of L-aspartic acid.[3] These protecting groups are instrumental in preventing undesirable side reactions during peptide synthesis.[4]

| Property | Value | Reference |

| CAS Number | 4779-31-1 | [5] |

| Molecular Formula | C₁₉H₁₉NO₆ | |

| Molecular Weight | 357.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 83-85 °C | |

| Solubility | Soluble in organic solvents such as acetone, chloroform, DMSO, ether, and methanol. Less soluble in water. | |

| Synonyms | N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester, Z-L-Asp-OBzl, (S)-4-(Benzyloxy)-3-[(benzyloxycarbonyl)amino]-4-oxobutyric acid |

Applications in Drug Development and Peptide Synthesis

Z-Asp-OBzl is a versatile intermediate in organic synthesis, primarily valued for its role as a chiral building block in the construction of complex, stereochemically defined molecules. Its application is particularly prominent in the pharmaceutical industry for the synthesis of a wide array of drug candidates.

The core utility of Z-Asp-OBzl lies in peptide synthesis, where the Z and OBzl protecting groups allow for the controlled, stepwise addition of the aspartic acid residue into a growing peptide chain. These protecting groups are stable under a variety of reaction conditions but can be selectively removed when required.

Experimental Protocols

Solution-Phase Dipeptide Synthesis: Z-Asp(OBzl)-Phe-OMe

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using Z-Asp-OBzl and a C-terminally protected amino acid, such as Phenylalanine methyl ester (H-Phe-OMe).

Materials:

-

Z-Asp-OBzl

-

H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

-

Coupling agent (e.g., DCC, EDC·HCl)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., NMM, DIPEA)

-

Organic solvents (e.g., DCM, DMF)

-

Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Activation of Z-Asp-OBzl: Dissolve Z-Asp-OBzl (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq.) in DCM and add NMM (1.0 eq.) to neutralize the hydrochloride salt. Add this solution to the activated Z-Asp-OBzl mixture. Allow the reaction to stir at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc Strategy

This protocol describes the incorporation of an Asp(OBzl) residue into a peptide chain being synthesized on a solid support using the Fmoc strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Asp(OBzl)-OH

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Coupling additives (e.g., HOBt, Oxyma)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Isopropanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Coupling of Fmoc-Asp(OBzl)-OH:

-

Pre-activate Fmoc-Asp(OBzl)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Deprotection of Z and OBzl Groups

The Z and OBzl protecting groups are typically removed simultaneously by catalytic hydrogenolysis.

Materials:

-

Z-Asp(OBzl)-containing peptide

-

Palladium on carbon (10% Pd/C) catalyst

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid)

-

Hydrogen source (Hydrogen gas balloon or H₂ generator)

Procedure:

-

Dissolve the protected peptide in a suitable solvent.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Potential Side Reactions and Mitigation

The use of Z-Asp-OBzl in peptide synthesis, particularly with the benzyl ester protecting the side-chain carboxyl group, is associated with several potential side reactions. Understanding and controlling these side reactions is crucial for obtaining the desired peptide in high purity and yield.

Aspartimide Formation

Under both basic (e.g., during Fmoc deprotection with piperidine) and acidic conditions, the peptide backbone nitrogen can attack the side-chain carbonyl of the Asp(OBzl) residue, leading to the formation of a cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to a mixture of the desired α-peptide and the undesired β-peptide, or react with piperidine to form piperidide adducts.

| Condition | Side Product | Mitigation Strategy | Reference |

| Basic (e.g., Piperidine) | Aspartimide, α- and β-peptides, Piperidides | Use of bulky side-chain protecting groups (e.g., O-t-butyl), addition of HOBt to the deprotection solution. | |

| Acidic (e.g., TFA cleavage) | Aspartimide, α- and β-peptides | Use of milder cleavage cocktails, shorter cleavage times. |

Dipeptide Formation

During the synthesis of Z-Asp(OBzl)-OH itself via the Schotten-Baumann reaction, a notable side reaction is the formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. The extent of this side reaction is dependent on the base used.

| Base | Extent of Dipeptide Formation | Reference |

| NaHCO₃ | 10% | |

| Na₂CO₃ | 20% |

1,4-Diazepine-2,5-dione Ring Formation

In solid-phase peptide synthesis of sequences containing H-Xaa-Asp(OBzl)-Yaa-Gly-NH₂, the formation of 1,4-diazepine-2,5-dione derivatives has been observed. This side reaction is believed to proceed from the aspartimide intermediate and is influenced by the nature of the amino acids flanking the Asp(OBzl) residue.

Visualizations

References

- 1. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Z-Asp-OBzl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Z-Asp-OBzl (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester), a key intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

Precise, quantitative solubility data for Z-Asp-OBzl in a wide range of organic solvents is not extensively documented in publicly available literature. However, data from chemical suppliers and analogous compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information for Z-Asp-OBzl and the closely related compound, Z-Asp(OBzl)-OH.

| Solvent | Z-Asp-OBzl (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester) | Z-Asp(OBzl)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester) |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[1] | 100 mg/mL[2] |

| Acetic Acid | No data available | Soluble |

| Water | No data available | Insoluble |

| Methanol | No quantitative data available | - |

| Ethanol | No quantitative data available | - |

| Acetone | No quantitative data available | - |

| Ethyl Acetate | No quantitative data available | - |

| Dichloromethane (DCM) | No quantitative data available | - |

Note: The lack of extensive quantitative data highlights the necessity for experimental determination of solubility for specific applications and solvent systems. The principles of "like dissolves like" suggest that Z-Asp-OBzl, with its two benzyl groups and a protected amino acid structure, will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while having limited solubility in non-polar solvents and water.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3] This protocol provides a standardized procedure that can be adapted for various organic solvents.

Materials:

-

Z-Asp-OBzl

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-Asp-OBzl to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath on an orbital shaker. A standard temperature of 25 °C is often used, but the temperature should be chosen to reflect the intended application.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the compound and the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of Z-Asp-OBzl.

-

Prepare a calibration curve using standard solutions of Z-Asp-OBzl of known concentrations.

-

Calculate the solubility of Z-Asp-OBzl in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

-

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Z-Asp-OBzl.

References

Deprotection of Z-Asp-OBzl in Peptide Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic removal of protecting groups is a critical step in peptide synthesis, directly impacting yield, purity, and overall success. This guide provides a comprehensive technical overview of the deprotection of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl), a commonly used building block in the synthesis of complex peptides. This document details the primary deprotection methodologies, potential side reactions, and strategies for their mitigation, offering a valuable resource for professionals in peptide chemistry and drug development.

Overview of Deprotection Strategies

The removal of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups from Z-Asp-OBzl is most commonly achieved through hydrogenolysis or acidolysis. The choice of method depends on the overall synthetic strategy, the presence of other sensitive functional groups in the peptide sequence, and the desired final product.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a mild and efficient method for the simultaneous cleavage of both the Z and OBzl groups. This technique utilizes a hydrogen donor in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.

Acidolysis

Strong acids are employed to cleave the Z and OBzl groups. The lability of these groups to acid can be modulated, allowing for some degree of selective removal, although this is often challenging with Z-Asp-OBzl due to the similar nature of the protecting groups. Common acidic reagents include trifluoroacetic acid (TFA) and hydrogen bromide (HBr) in acetic acid.

Quantitative Data on Deprotection Methods

The selection of an appropriate deprotection method is often guided by comparing reaction efficiency and the profile of potential side products. The following tables summarize qualitative and semi-quantitative data gathered from various sources.

| Deprotection Method | Reagents | Typical Reaction Time | Temperature | Key Considerations & Potential Side Products |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | 1-4 hours | Room Temperature | Mild conditions; sensitive functional groups are often preserved. Incomplete reaction is possible. |

| Strong Acidolysis | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, H₂O) | 2-4 hours | Room Temperature | Efficient cleavage. Risk of aspartimide formation, especially in Asp-Gly or Asp-Ser sequences. Requires careful selection of scavengers to prevent side reactions with sensitive residues like Trp and Met.[1] |

| Strong Acidolysis | HBr in Acetic Acid | 1-2 hours | Room Temperature | Potent reagent. Can lead to side reactions if not carefully controlled. |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and high-yield deprotection.

Protocol for Catalytic Transfer Hydrogenation

-

Preparation: Dissolve Z-Asp-OBzl-containing peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the substrate).

-

Hydrogen Donor: Add formic acid as the hydrogen donor.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide. Further purification by chromatography may be necessary.

Protocol for Strong Acidolysis with TFA

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[1]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For every 100 mg of resin, use approximately 1-2 mL of the cocktail.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).[1]

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying and Analysis: Dry the crude peptide under vacuum. Analyze its purity by HPLC and confirm its identity by mass spectrometry.

Visualization of Processes and Logic

Chemical Deprotection of Z-Asp-OBzl

Caption: Deprotection of Z-Asp-OBzl to yield aspartic acid.

General Experimental Workflow for Deprotection

Caption: General workflow for peptide deprotection.

Decision Tree for Selecting a Deprotection Method

Caption: Decision tree for deprotection method selection.

Side Reactions and Mitigation

The most significant side reaction during the deprotection of Asp(OBzl)-containing peptides is the formation of aspartimide. This occurs through the intramolecular cyclization of the aspartic acid residue, particularly under basic or strong acidic conditions. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization.

Strategies to Minimize Aspartimide Formation:

-

Use of Milder Deprotection Conditions: Catalytic transfer hydrogenation is generally less prone to inducing aspartimide formation compared to strong acidolysis.

-

Additives in Deprotection Cocktails: The addition of scavengers like water and triisopropylsilane in TFA cleavage cocktails can help suppress side reactions. For Fmoc-based synthesis, adding agents like HOBt to the piperidine solution for Fmoc removal can reduce aspartimide formation.

-

Bulky Protecting Groups: For particularly sensitive sequences, employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the succinimide ring.

-

Backbone Protection: In some cases, protection of the amide backbone nitrogen adjacent to the aspartic acid residue can completely prevent aspartimide formation.

Troubleshooting

Incomplete deprotection or the presence of significant side products are common challenges.

-

Incomplete Reaction: If monitoring indicates an incomplete reaction, extending the reaction time or increasing the amount of catalyst/reagent may be necessary. Ensure reagents are fresh and of high quality.

-

Side Product Formation: If significant side products are observed, reassess the deprotection method. If aspartimide formation is the issue, consider switching to a milder method or incorporating preventative strategies as outlined above. HPLC and mass spectrometry are essential tools for identifying the nature of the impurities.

This technical guide provides a foundational understanding of the key considerations for the successful deprotection of Z-Asp-OBzl in peptide synthesis. For specific applications, further optimization of the described protocols may be required to achieve the desired purity and yield of the final peptide product.

References

Stability of Z-Asp-OBzl Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester (Z-Asp-OBzl), a commonly used protected amino acid derivative in peptide synthesis and medicinal chemistry. Understanding the stability of this compound under various pH conditions is critical for its effective use, storage, and the prevention of impurity formation in synthetic processes. This document outlines the principal degradation pathways, presents a qualitative stability profile, and provides detailed experimental protocols for researchers to assess the stability of Z-Asp-OBzl and related compounds.

Introduction

N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester, abbreviated as Z-Asp-OBzl, is a key building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino functionality, while the benzyl (Bzl) ester protects the α-carboxyl group of the aspartic acid side chain. The stability of these protecting groups is paramount to ensure the integrity of the molecule throughout multi-step syntheses. Degradation of Z-Asp-OBzl can lead to the formation of various impurities, complicating purification processes and potentially impacting the quality and efficacy of the final product. This guide explores the stability of Z-Asp-OBzl under both acidic and basic conditions, focusing on the primary degradation mechanisms: hydrolysis of the benzyl ester and cleavage of the Z-group, as well as the intramolecular formation of aspartimide.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester |

| Synonyms | Z-Asp-OBzl, Cbz-Asp-OBzl |

| Molecular Formula | C₁₉H₁₉NO₆ |

| Molecular Weight | 357.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents such as DMSO and DMF. |

Stability Profile of Z-Asp-OBzl

General Stability Overview

Z-Asp-OBzl is most stable under neutral to mildly acidic conditions (approximately pH 4-6). Under strongly acidic or basic conditions, the molecule is susceptible to degradation through several pathways.

| Condition | Primary Degradation Pathways | Expected Rate of Degradation |

| Strongly Acidic (pH < 2) | - Hydrolysis of the benzyl ester- Potential cleavage of the Z-group (slower) | Moderate to High |

| Mildly Acidic (pH 4-6) | - Minimal degradation | Low |

| Neutral (pH 7) | - Slow hydrolysis of the benzyl ester- Potential for aspartimide formation | Low to Moderate |

| Mildly Basic (pH 8-10) | - Base-catalyzed hydrolysis of the benzyl ester- Aspartimide formation | Moderate to High |

| Strongly Basic (pH > 12) | - Rapid hydrolysis of the benzyl ester- Potential cleavage of the Z-group | High |

Degradation under Acidic Conditions

Under acidic conditions, the primary degradation pathway is the hydrolysis of the benzyl ester to yield Z-Asp(OH)-OH (N-benzyloxycarbonyl-L-aspartic acid) and benzyl alcohol. This reaction is catalyzed by hydronium ions. While the benzyloxycarbonyl (Z) group is generally stable to mild acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid, though this is typically slower than ester hydrolysis.

Degradation under Basic Conditions

In basic environments, Z-Asp-OBzl is susceptible to two main degradation pathways. The first is the base-catalyzed hydrolysis of the benzyl ester, which is generally faster than acid-catalyzed hydrolysis. The second significant pathway, particularly under mild to moderately basic conditions, is the intramolecular cyclization to form an aspartimide intermediate. This succinimide ring can then be hydrolyzed to yield a mixture of the desired α-aspartyl product and the isomeric β-aspartyl peptide, and can also lead to racemization. The Z-group is relatively stable to basic conditions but can be cleaved under very strong basic conditions.

Key Degradation Pathways

The degradation of Z-Asp-OBzl primarily proceeds through three mechanisms: benzyl ester hydrolysis, Z-group cleavage, and aspartimide formation.

Introduction: Protecting Group Strategies in Peptide Synthesis

An In-depth Technical Guide to the Fundamental Principles of Using Aspartic Acid with Z and OBzl Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules. The success of SPPS hinges on the use of protecting groups (PGs) to mask reactive functionalities and direct the sequence of amide bond formation. An ideal PG is easily introduced, stable during the synthesis cycles, and can be removed under conditions that do not degrade the peptide chain.

The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. These are defined by the temporary protecting group used for the Nα-amine and the "permanent" groups used for amino acid side chains. The use of Z-Asp(OBzl)-OH, where the Nα-amine is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl is protected by a benzyl (Bzl) ester, represents a more classical approach. While not standard for iterative SPPS, understanding its chemistry provides valuable insight into the fundamental principles of peptide protection. This guide outlines the core principles, theoretical application, and significant challenges associated with using the Z and OBzl protection scheme for aspartic acid in SPPS.

Core Principles of Z and OBzl Protecting Groups

The molecule Z-Asp(OBzl)-OH employs two distinct benzyl-based protecting groups:

-

The Nα-Benzyloxycarbonyl (Z or Cbz) Group: The Z-group is a urethane-type protecting group that prevents the Nα-amine from participating in unwanted reactions during the coupling step. It is historically significant and valued for its ability to suppress racemization during the activation of the amino acid. However, its removal requires conditions that are often incompatible with modern SPPS workflows. Deprotection is typically achieved by:

-

Catalytic Hydrogenolysis: Treatment with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient in solution but can be slow and difficult to drive to completion on a solid support due to catalyst poisoning and poor diffusion within the resin beads.

-

Strong Acidolysis: Cleavage with strong acids such as HBr in acetic acid or anhydrous Hydrogen Fluoride (HF). These harsh conditions can prematurely cleave the peptide from the resin or remove other side-chain protecting groups.

-

-

The β-Benzyl Ester (OBzl) Group: The OBzl group is an ester that protects the side-chain carboxylic acid of aspartic acid, preventing it from forming a branch in the peptide chain. It is a key component of the Boc/Bzl SPPS strategy, where it is considered a "permanent" protecting group. Its removal requires strong acidic conditions, typically at the final stage of synthesis:

-

Strong Acid Cleavage: Treatment with anhydrous HF or a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. Peptide resins with Asp(OBzl) should be cleaved at low temperatures (e.g., ≤ 5°C) to minimize acid-catalyzed side reactions.

-

A Theoretical SPPS Workflow Using Z-Asp(OBzl)-OH

While not practically employed for multi-cycle synthesis, a theoretical workflow for incorporating Z-Asp(OBzl)-OH illustrates the principles and inherent challenges. The process would follow the standard SPPS cycle of coupling, washing, and deprotection.

-

Coupling: The Z-Asp(OBzl)-OH is activated with a coupling reagent (e.g., HBTU, DIC) and coupled to the free N-terminus of the peptide chain growing on the solid support.

-

Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent like DMF.

-

Nα-Deprotection: The Nα-Z group must be removed to allow for the next coupling step. This is the critical challenge. Using catalytic hydrogenolysis on-resin is inefficient. Using HBr/AcOH would be too harsh for repeated cycles. This lack of a mild, efficient, and orthogonal deprotection method for the Z-group on a solid support is the primary reason it is not used as a temporary Nα-protecting group in modern SPPS.

The more practical application of this chemistry is found in the Boc/Bzl strategy , where Boc-Asp(OBzl)-OH is used. In this scheme, the temporary Boc group is removed with moderate acid (TFA), while the "permanent" OBzl group remains intact until the final strong acid cleavage step.

Key Challenge: Aspartimide Formation

The most significant side reaction associated with aspartic acid, especially when its side chain is protected as a benzyl ester, is aspartimide formation.[1] This reaction is strongly sequence-dependent, occurring most readily at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1]

Mechanism: Aspartimide formation is an intramolecular cyclization. The backbone nitrogen atom of the amino acid following the Asp residue attacks the carbonyl carbon of the OBzl-protected side chain. This process is catalyzed by both base (during repeated Fmoc deprotection cycles in Fmoc-SPPS) and acid (during the final cleavage step). The five-membered succinimide ring (the aspartimide) that forms is unstable and can undergo:

-

Epimerization: The α-carbon of the aspartyl residue is prone to racemization.

-

Nucleophilic Ring-Opening: The ring can be opened by nucleophiles like water or piperidine (if used), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1]

These byproducts often have the same mass as the target peptide and can be extremely difficult to separate by HPLC, leading to reduced yields and purification challenges.

Quantitative Data on Aspartimide Formation

While specific data for a Z-Asp(OBzl)-OH based SPPS is scarce, extensive studies have been conducted in the context of Boc/Bzl and Fmoc/tBu strategies. The data clearly shows that benzyl esters are more susceptible to aspartimide formation than more sterically hindered esters like cyclohexyl (OcHx) or tert-butyl (OtBu).

| Protecting Group | Condition | Aspartimide Formation Rate/Level | Reference |

| Asp(OBzl) | HF:anisole (9:1) at 0°C | 73.6 x 10⁻⁶ s⁻¹ | |

| Asp(OBzl) | Diisopropylethylamine (24h) | ~51% (170-fold higher than OcHx) | |

| Asp(OcHx) | HF:anisole (9:1) at 0°C | Approx. 3 times slower than OBzl | |

| Asp(OcHx) | Diisopropylethylamine (24h) | 0.3% | |

| Asp(OtBu) | 100 cycles of 20% Piperidine/DMF | ~15% aspartimide-related products (in V K D G Y I sequence) | |

| Asp(OBno) | 100 cycles of 20% Piperidine/DMF | ~10% aspartimide-related products (in V K D G Y I sequence) |

Data is compiled from studies on model peptides and illustrates relative susceptibility. Actual rates are highly sequence-dependent.

Experimental Protocols

The following are representative protocols relevant to the chemistry of Z-Asp(OBzl)-OH, focusing on the individual steps of coupling and final cleavage.

Protocol 1: General Amino Acid Coupling in SPPS

This protocol describes a standard coupling procedure using HBTU, a common activating agent. This step would be used to couple Z-Asp(OBzl)-OH to the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminus

-

Z-Asp(OBzl)-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Activation: In a separate vial, dissolve Z-Asp(OBzl)-OH and HBTU in DMF. Add DIEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Coupling: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step may be repeated.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection (Boc/Bzl Strategy)

This protocol describes a standard "High HF" cleavage, which is required to remove benzyl-based side-chain protecting groups like OBzl and cleave the peptide from a standard Merrifield resin.

CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is mandatory.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) into the reaction vessel of the HF apparatus.

-

Scavenger Addition: Add anisole (typically 10% v/v of the final HF volume) to the resin. Anisole acts as a scavenger to trap reactive benzyl and t-butyl cations released during cleavage, protecting sensitive residues like Trp and Met.

-

HF Distillation: Cool the reaction vessel to approximately -5 to 0°C using an ice/salt bath. Distill the required volume of anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Stir the mixture at 0-5°C for 60-90 minutes. The low temperature is crucial to minimize aspartimide formation from Asp(OBzl) residues.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Peptide Precipitation: Wash the residue with cold diethyl ether to remove the scavengers and cleaved protecting groups. The crude peptide will precipitate as a solid.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet several more times with cold ether.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be dissolved in a suitable aqueous buffer for purification by Reverse-Phase HPLC.

Conclusion

The use of Z-Asp(OBzl)-OH as a building block in iterative Solid-Phase Peptide Synthesis is not a standard practice in modern peptide chemistry. The primary limitation lies in the lack of a mild and efficient on-resin deprotection method for the Nα-Z group that is orthogonal to the OBzl side-chain protection. However, the principles governing its chemistry are fundamental to the field. The OBzl side-chain protection is a staple of the Boc/Bzl synthesis strategy, where Boc-Asp(OBzl)-OH is the relevant building block. When using benzyl ester protection for aspartic acid, researchers must remain vigilant about the significant risk of aspartimide formation, a side reaction that can severely impact peptide purity and yield. Careful selection of cleavage conditions, particularly low temperatures, is essential to mitigate this challenge and successfully synthesize the target peptide.

References

Z-Asp-OBzl: A Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester, commonly abbreviated as Z-Asp-OBzl, is a pivotal chiral building block in modern organic synthesis. Its unique structural features, comprising a protected amino group and a selectively esterified carboxylic acid, render it an invaluable tool for the stereocontrolled synthesis of complex organic molecules, particularly peptides and their derivatives which are of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of Z-Asp-OBzl, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in asymmetric synthesis.

Physicochemical Properties of Z-Asp-OBzl

Z-Asp-OBzl is a white to off-white crystalline powder. Its chirality, originating from the L-aspartic acid backbone, is a key feature for its applications in stereoselective synthesis. A summary of its key quantitative properties is presented in Table 1. The purity of commercially available Z-Asp-OBzl typically exceeds 98.0%, which is crucial for its successful application in sensitive synthetic procedures like peptide synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₆ | [2] |

| Molecular Weight | 357.36 g/mol | [2] |

| Melting Point | 83-85 °C | |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98.0% (HPLC) | |

| Solubility | Soluble in common organic solvents such as acetone, chloroform, DMSO, ether, and methanol. |

Synthesis of Z-Asp-OBzl: An Experimental Protocol

The synthesis of Z-Asp-OBzl is typically achieved through a two-step process starting from L-aspartic acid. The first step involves the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by the selective esterification of the α-carboxylic acid with benzyl alcohol. A common method for the N-protection is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of Z-Asp-OBzl

Step 1: N-Benzyloxycarbonylation of L-Aspartic Acid (Schotten-Baumann Reaction)

-

Dissolution: Dissolve L-aspartic acid in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

Addition of Protecting Group: While maintaining the temperature and pH (typically between 9-10), add benzyl chloroformate (Z-Cl) and a 2 M aqueous sodium hydroxide solution concurrently in a dropwise manner. The pH should be carefully monitored and maintained to ensure the reaction of the amino group and prevent hydrolysis of the benzyl chloroformate.

-

Reaction Monitoring: The reaction is typically stirred for 2-4 hours at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The aqueous layer is then acidified to a pH of approximately 2 with cold 1 M hydrochloric acid, leading to the precipitation of N-Z-L-aspartic acid.

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield N-Z-L-aspartic acid.

Step 2: Selective α-Esterification with Benzyl Alcohol

-

Reaction Setup: Suspend N-Z-L-aspartic acid in benzyl alcohol. An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the esterification reaction to completion. The reaction temperature is typically maintained at the reflux temperature of the solvent used for azeotropic removal (e.g., toluene or cyclohexane).

-

Reaction Monitoring: The progress of the esterification is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the excess benzyl alcohol and solvent are removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude Z-Asp-OBzl is then purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the final product as a crystalline solid. A patent for a related synthesis of N-benzyloxycarbonyl-L-aspartic acid reports a yield of about 89%.

Application of Z-Asp-OBzl in Peptide Synthesis

Z-Asp-OBzl is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group on the amine and the benzyl ester on the α-carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation.

Experimental Protocol: Dipeptide Synthesis using Z-Asp-OBzl in Solution Phase

This protocol describes the coupling of Z-Asp-OBzl with the methyl ester of glycine (H-Gly-OMe) as a model system.

-

Activation of Z-Asp-OBzl: Dissolve Z-Asp-OBzl in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an additive to suppress racemization (e.g., 1.1 equivalents of 1-hydroxybenzotriazole (HOBt)). The mixture is stirred at 0 °C for approximately 30 minutes to form the activated ester.

-

Coupling Reaction: In a separate flask, dissolve glycine methyl ester hydrochloride (H-Gly-OMe·HCl) in anhydrous DMF and add a base (e.g., 1.1 equivalents of N,N-diisopropylethylamine (DIPEA)) to neutralize the hydrochloride and liberate the free amine. This solution is then added to the pre-activated Z-Asp-OBzl solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until the starting materials are consumed.

-

Work-up: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is then diluted with an organic solvent like ethyl acetate and washed sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude dipeptide, Z-Asp(OBzl)-Gly-OMe, is purified by column chromatography on silica gel to yield the pure product.

Logical Workflow and Process Visualization

The synthesis and subsequent application of Z-Asp-OBzl in peptide synthesis follow a logical progression of protection, activation, coupling, and deprotection steps. These workflows can be visualized using Graphviz to provide a clear, high-level overview of the processes.

Caption: Synthetic workflow for Z-Asp-OBzl.

Caption: General SPPS cycle incorporating Z-Asp-OBzl.

Conclusion

Z-Asp-OBzl is a versatile and indispensable chiral building block in the field of organic synthesis. Its well-defined stereochemistry and the orthogonal protecting groups on its functional moieties allow for its strategic incorporation into complex molecular architectures with a high degree of control. The experimental protocols provided herein offer a practical guide for the synthesis and application of Z-Asp-OBzl, empowering researchers in the development of novel peptides and other biologically active compounds. A thorough understanding of its properties and reaction characteristics is essential for its effective utilization in advancing the frontiers of chemical and pharmaceutical research.

References

The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection

An In-depth Technical Guide to Benzyloxycarbonyl and Benzyl Ester Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two of the most foundational and widely utilized protecting groups in organic synthesis: the benzyloxycarbonyl (Cbz or Z) group for amines and the benzyl (Bn) ester for carboxylic acids. A thorough understanding of their application, orthogonality, and the nuances of their protection and deprotection methodologies is critical for the successful design and execution of complex synthetic routes, particularly in peptide synthesis and drug development.[1][2]

Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1] Its stability under a range of conditions and its susceptibility to removal under specific, mild protocols have ensured its continued relevance in modern organic chemistry.[1][3]

Protection of Amines as Cbz Carbamates

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. This converts the nucleophilic amine into a significantly less reactive carbamate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate.

A variety of conditions can be employed for this transformation, with the choice of base and solvent being critical for optimizing yields and preventing side reactions. Common bases include sodium bicarbonate, sodium carbonate, and organic bases like 4-(dimethylamino)pyridine.

Logical Workflow for Cbz Protection of an Amine

Caption: Workflow for the protection of an amine with a Cbz group.

Deprotection of Cbz Carbamates

The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest approach.

This method involves the cleavage of the C-O bond of the carbamate using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction releases the free amine, toluene, and carbon dioxide. An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or triethylsilane in the presence of a palladium catalyst.

Mechanism of Cbz Deprotection via Hydrogenolysis

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

While Cbz is generally stable to acidic conditions, it can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or excess HCl. This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Other less common methods for Cbz deprotection include the use of Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which can offer good functional group tolerance. Nucleophilic deprotection using reagents like 2-mercaptoethanol has also been reported for substrates with sensitive functionalities.

Orthogonality of the Cbz Group

A key advantage of the Cbz group is its orthogonality to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Cbz is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it a valuable component in complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis.

The Benzyl (Bn) Ester: A Robust Protector for Carboxylic Acids

The benzyl group is a widely used protecting group for alcohols, and by extension, benzyl esters are a common choice for the protection of carboxylic acids. Benzyl esters are stable to a wide range of reaction conditions, including both acidic and basic environments, making them a robust protecting group.

Protection of Carboxylic Acids as Benzyl Esters

Carboxylic acids can be converted to benzyl esters through several methods. A common approach involves the reaction of the carboxylic acid with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as cesium carbonate.

Deprotection of Benzyl Esters

Similar to the Cbz group, the primary method for the deprotection of benzyl esters is catalytic hydrogenolysis.

The benzyl ester is cleaved by hydrogen gas and a palladium catalyst to yield the free carboxylic acid and toluene. This method is highly efficient and clean. Transfer hydrogenation can also be employed.

Experimental Workflow for Benzyl Ester Deprotection

Caption: General workflow for the deprotection of a benzyl ester.

While hydrogenolysis is the most common method, benzyl esters can also be cleaved under other conditions, though these are less frequently used. Strong acids can cleave benzyl esters, but this is limited to substrates that can tolerate such harsh conditions. Additionally, some Lewis acids can effect deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of amines with the Cbz group and carboxylic acids with the benzyl ester group. Note that yields are highly substrate-dependent.

Table 1: Cbz Protection of Amines

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | 90 | |

| Cbz-Cl | - | PEG-400 | Room Temp | Varies | Excellent | |

| Cbz-Cl | - | H₂O | Room Temp | 0.03 - 0.17 | High |

Table 2: Cbz Deprotection

| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | 5% Pd/C, H₂ | MeOH | 60 | 40 | Not specified | |

| Transfer Hydrogenation | NaBH₄, 10% Pd/C | MeOH | Room Temp | 0.08 | 98 | |

| Acidic Cleavage | 33% HBr/AcOH | - | Room Temp | 0.33 | Not specified | |

| Lewis Acid | AlCl₃ | HFIP | Room Temp | 2 - 16 | High |

Table 3: Benzyl Ester Protection of Carboxylic Acids

| Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| BnOH | TsOH | PhH | Reflux | 24 | 67 | |

| BnBr | Cs₂CO₃ | DMF | Room Temp | 12 - 24 | Not specified |

Table 4: Benzyl Ester Deprotection

| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Transfer Hydrogenation | NaBH₄, 10% Pd/C | MeOH | Room Temp | 0.08 | 98 | |

| Catalytic Hydrogenation | Pd/C, H₂ | MeOH, EtOH, EtOAc, or THF | Not specified | Not specified | Not specified | |

| Lewis Acid | Anhydrous FeCl₃ | Not specified | 50°C | Not specified | Not specified |

Detailed Experimental Protocols

Protocol for Cbz Protection of an Amine

Materials:

-

Amine (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃, 2.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.5 eq)

-

Ethyl acetate (AcOEt)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.70 g, 2.64 mmol) in a 2:1 mixture of THF and water (15 mL).

-

Add sodium bicarbonate (443 mg, 5.27 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-